N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 921144-56-1) is a synthetic compound with the molecular formula C21H28N6O3 and a molecular weight of 412.5 g/mol . Its structure features a cyclohexyl-substituted tetrazole core linked to a 5-oxopyrrolidine-3-carboxamide moiety, with a 4-ethoxyphenyl group at the pyrrolidine nitrogen. The compound’s Smiles notation is CCOc1ccc(N2CC(C(=O)NCc3nnnn3C3CCCCC3)CC2=O)cc1, emphasizing its hybrid heterocyclic-aromatic architecture .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-2-30-18-10-8-16(9-11-18)26-14-15(12-20(26)28)21(29)22-13-19-23-24-25-27(19)17-6-4-3-5-7-17/h8-11,15,17H,2-7,12-14H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYIRRNWSUGXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, a compound belonging to the class of tetrazole derivatives, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific sources.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrrolidine core, a tetrazole moiety, and an ethoxyphenyl group. The synthesis typically involves:
- Formation of the Tetrazole Ring : This is achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.
- Coupling with Cyclohexyl Isocyanate : The resulting tetrazole derivative is reacted with cyclohexyl isocyanate to form the final product.
2.1 Anticancer Properties
Research has demonstrated that derivatives of 5-oxopyrrolidine, including those with tetrazole substitutions, exhibit significant anticancer activity. A study using A549 human lung adenocarcinoma cells showed that compounds similar to this compound reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| N/A | 100 | A549 | Tested for cytotoxicity |
| N/A | N/A | HSAEC1-KT | Non-cancerous control |
The structure-dependent activity indicates that modifications in the compound's structure can enhance or reduce its efficacy against cancer cells. For instance, compounds with free amino groups showed higher potency than those with acetylamino fragments .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring and urea moiety can form hydrogen bonds and other interactions that modulate target activity, leading to cytotoxic effects in cancer cells while sparing non-cancerous cells.
3. Other Biological Activities
In addition to anticancer properties, tetrazole derivatives have been reported to exhibit various biological activities including:
- Antibacterial and Antifungal Effects : Certain tetrazole compounds have shown efficacy against bacterial strains and fungal infections .
- Anti-inflammatory Properties : Some studies suggest that these compounds may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases .
4. Case Studies and Research Findings
Several studies have focused on the biological activity of tetrazole derivatives:
- Anticancer Efficacy : A study highlighted that specific modifications in the structure of pyrrolidine derivatives significantly enhanced their anticancer properties against lung cancer cell lines .
- Toxicity Evaluation : Research involving HSAEC1-KT cells indicated that while some compounds exhibited high cytotoxicity against cancer cells, they maintained lower toxicity levels in non-cancerous cells, suggesting a selectivity that could be beneficial for therapeutic applications .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer applications. Ongoing studies are necessary to fully elucidate its mechanisms of action and therapeutic potential, paving the way for novel drug development strategies.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Electron-Donating vs. Heterocyclic Variations: Replacing tetrazole with thiadiazole (as in ) reduces aromaticity but introduces sulfur-based hydrogen bonding capabilities.
- Synthetic Efficiency : Yields for related compounds range from 73–92% (e.g., compounds 5a–5j in ), though the target compound’s yield is unreported.
Pharmacological and Functional Comparisons
Key Observations:
- Receptor Selectivity: Unlike cannabinoid ligands (e.g., HU 210 ), the target compound’s cyclohexyl and ethoxyphenyl groups may steer it toward non-CB1/CB2 targets, such as enzymes or bacterial proteins.
Preparation Methods
Synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
The pyrrolidone core is synthesized in three steps:
- Ethoxylation of phenol : 4-Ethoxyphenol is prepared by reacting hydroquinone with ethyl bromide in the presence of potassium carbonate.
- Formation of γ-keto ester : 4-Ethoxyphenyl glycidyl ether is treated with methyl acetoacetate under basic conditions to form a γ-keto ester.
- Cyclization and oxidation : The γ-keto ester undergoes intramolecular cyclization using ammonium acetate, followed by oxidation with Jones reagent to yield the carboxylic acid.
This method achieves yields of 68–72%, with purity >95% confirmed by HPLC.
Preparation of 1-Cyclohexyl-1H-tetrazol-5-ylmethanamine
The tetrazole moiety is synthesized via a two-step process:
- Cycloaddition : Cyclohexyl azide reacts with propargyl amine in dimethylformamide (DMF) at 80°C for 12 hours, forming 1-cyclohexyl-1H-tetrazol-5-amine.
- Methylation : The amine is methylated using methyl iodide and potassium carbonate, yielding 1-cyclohexyl-1H-tetrazol-5-ylmethanamine with 65% efficiency.
Amide Coupling
The final step involves coupling the carboxylic acid and the tetrazole-containing amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0–5°C for 6 hours, followed by aqueous workup to isolate the product. Purification via recrystallization from ethanol/water mixtures yields the target compound in 58% purity, which is further refined using column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Challenges
Regioselectivity in Tetrazole Synthesis
The Huisgen cycloaddition often produces a mixture of 1,5- and 2,5-disubstituted tetrazoles. Patent US20090118287A1 resolves this by using zinc bromide as a Lewis acid catalyst, favoring the 1,5-regioisomer with >90% selectivity.
Amide Bond Stability
The presence of the electron-withdrawing tetrazole ring increases the risk of hydrolysis during coupling. Substituting EDC with more robust agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improves yields to 75%.
Crystallization and Polymorphism
The final compound exhibits polymorphism, as observed in US10703731B2 for analogous structures. Crystallization from tert-butyl methyl ether yields Form A (melting point 148–150°C), while acetone/water mixtures produce Form B (melting point 162–164°C).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.45–1.85 (m, 10H, cyclohexyl), 2.60–2.90 (m, 2H, pyrrolidone CH₂), 3.10–3.30 (m, 1H, CHCO), 4.05 (q, J = 7.0 Hz, 2H, OCH₂), 4.45 (s, 2H, NCH₂), 6.90 (d, J = 8.8 Hz, 2H, aryl), 7.25 (d, J = 8.8 Hz, 2H, aryl), 8.10 (s, 1H, NH).
- LC-MS (ESI+) : m/z 455.2 [M+H]⁺.
Purity and Yield Data
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Pyrrolidone synthesis | 72 | 95 | HPLC |
| Tetrazole synthesis | 65 | 88 | NMR |
| Amide coupling | 58 | 91 | Column chromatography |
Industrial-Scale Considerations
Patent US10703731B2 emphasizes the importance of solvent recycling in large-scale production. Using tert-butyl methyl ether as a reaction solvent allows for 85% recovery via distillation, reducing costs. Additionally, continuous flow reactors minimize thermal degradation during exothermic steps like cycloaddition.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and coupling of heterocyclic moieties. Key steps include the formation of the tetrazole ring (via [3+2] cycloaddition) and pyrrolidine carboxamide backbone. Solvent selection (e.g., ethanol or dimethyl sulfoxide), temperature control (60–80°C), and reaction time optimization (12–24 hours) are critical to minimize side products. Post-synthesis purification via column chromatography is recommended, followed by characterization using NMR and mass spectrometry .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., cyclohexyl, ethoxyphenyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected m/z for C₂₁H₂₈N₆O₃).
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 5-oxopyrrolidine moiety).
- X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and solid-state packing .
Q. What are the primary chemical reactivity trends observed in similar pyrrolidine-tetrazole derivatives?
- Methodological Answer : The tetrazole ring exhibits stability under acidic conditions but may undergo ring-opening in strong bases. The pyrrolidine carbonyl group is susceptible to nucleophilic attack (e.g., hydrolysis under alkaline conditions). The ethoxyphenyl substituent can participate in electrophilic aromatic substitution (e.g., nitration). Reactivity studies should use TLC or HPLC to monitor intermediates and byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (solvent polarity, catalyst loading, temperature) to identify optimal conditions. For example, DMSO enhances solubility but may require lower temperatures (e.g., 50°C) to suppress degradation.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
- Workflow Automation : Employ flow chemistry to control exothermic reactions and reduce batch variability .
Q. How should researchers address contradictory data in reported biological activity assays (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity assays) and ensure consistent cell lines/passage numbers.
- Purity Assessment : Confirm compound purity (>95% via HPLC) to rule out impurities skewing results.
- Orthogonal Assays : Compare results across multiple platforms (e.g., enzymatic inhibition vs. cell-based assays). Statistical tools (e.g., ANOVA) can identify outliers due to experimental variables .
Q. What computational strategies are effective in predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD < 2 Å).
- QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyl vs. isopropyl groups) on bioactivity using descriptors like logP and polar surface area .
Q. How can researchers elucidate the compound’s metabolic stability for preclinical studies?
- Methodological Answer :
- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
